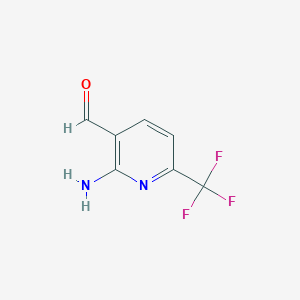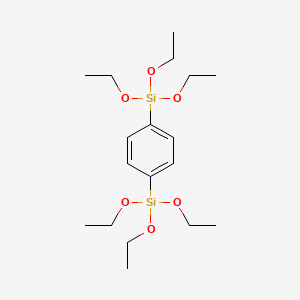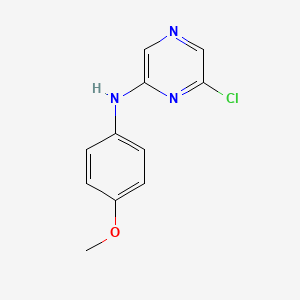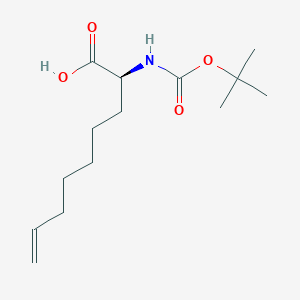
2-Amino-6-(trifluoromethyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(trifluoromethyl)nicotinaldehyde is a chemical compound belonging to the class of nicotinamide derivatives. It is characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 6-position on the nicotinaldehyde scaffold. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Friedlander cyclocondensation of 2-amino-4,6-dimethyl nicotinaldehyde with cyanoacetamide derivatives in boiling ethanol containing a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for 2-Amino-6-(trifluoromethyl)nicotinaldehyde are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, such as the use of continuous flow reactors and more efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
Oxidation: 2-Amino-6-(trifluoromethyl)nicotinic acid.
Reduction: 2-Amino-6-(trifluoromethyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-6-(trifluoromethyl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Medicine: It has been investigated as a potential therapeutic agent, particularly as an inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H function.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. For example, it acts as an allosteric dual-site inhibitor of HIV-1 reverse transcriptase, inhibiting both the polymerase and ribonuclease H functions by interacting with conserved regions within the ribonuclease H domain . This dual inhibition mechanism makes it a promising lead compound for the design of new antiviral agents.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: A bioisostere of riluzole, used as a neuroprotective agent.
2-Amino-6-(trifluoromethyl)nicotinic acid: A derivative with similar structural features but different functional groups.
Uniqueness
2-Amino-6-(trifluoromethyl)nicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a dual-site inhibitor of HIV-1 reverse transcriptase sets it apart from other similar compounds, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-3H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZQJSIDCDNANW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)](/img/structure/B1313308.png)






![(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B1313322.png)



